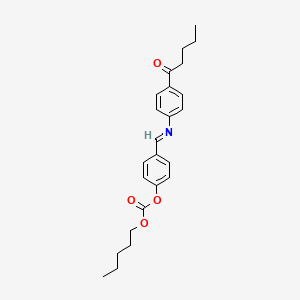

Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester

Description

Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester is a complex organic compound with a unique structure that combines features of both carbonic acid esters and imines

Properties

CAS No. |

50261-99-9 |

|---|---|

Molecular Formula |

C24H29NO4 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

[4-[(4-pentanoylphenyl)iminomethyl]phenyl] pentyl carbonate |

InChI |

InChI=1S/C24H29NO4/c1-3-5-7-17-28-24(27)29-22-15-9-19(10-16-22)18-25-21-13-11-20(12-14-21)23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3 |

InChI Key |

CAWVGQCSOPTORW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(1-oxopentyl)benzaldehyde with 4-aminophenyl pentyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.

Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.

Propylene carbonate: Another cyclic carbonate ester with applications in the pharmaceutical and cosmetic industries.

Uniqueness

Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester stands out due to its combination of an imine and ester group, which imparts unique reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

The compound Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester , also known by its CAS number 50261-99-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 50261-99-9 |

| Molecular Formula | C24H29NO4 |

| Molecular Weight | 397.49 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

Structure

The structure of this compound features an ester functional group linked to an imine, which is significant for its biological activity. The presence of the pentyl and phenyl groups contributes to the molecule's hydrophobic characteristics, influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the hydrolysis of the ester group can release active phenolic derivatives that may exert further biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related esters can inhibit the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of similar compounds. A study conducted on structurally related esters demonstrated significant cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various carbonic acid esters. The results indicated that compounds with similar structures to this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promisingly low.

Study 2: Cytotoxicity against Cancer Cells

In another study focused on anticancer properties, researchers tested the cytotoxic effects of several carbonic acid derivatives on human breast cancer cell lines. The results showed that one derivative led to a reduction in cell viability by over 70% at concentrations above 50 µM. This suggests that this compound may have similar effects warranting further investigation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Simple phenolic structure | Moderate antimicrobial activity |

| Compound B | Contains multiple alkoxy groups | Strong anticancer properties |

| Carbonic acid derivative | Imine and ester functionalities | Potential antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.